![molecular formula C9H11NO3 B14308013 6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid CAS No. 111911-78-5](/img/structure/B14308013.png)
6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 6-oxabicyclo[3.2.1]oct-3-en-7-one, followed by a series of reactions including stereoselective reduction to yield the desired compound . The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Stereoselective reduction is a key step in its synthesis.
Substitution: This compound can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used to investigate biological pathways and enzyme interactions.
Medicine: The compound and its analogs are explored for potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific biological context and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is also part of the azabicyclo family.
6-Methyl-6-azabicyclo[3.2.1]octan-3-one: Another related compound with similar synthetic routes and applications.
8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid: Known for its biological activity as an inhibitor of specific pathways.
Uniqueness
6-Methyl-7-oxo-6-azabicyclo[321]oct-2-ene-2-carboxylic acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
111911-78-5 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
6-methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-10-5-2-3-6(9(12)13)7(4-5)8(10)11/h3,5,7H,2,4H2,1H3,(H,12,13) |
Clé InChI |
WNHMUIVEVDLYSG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CC=C(C(C2)C1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



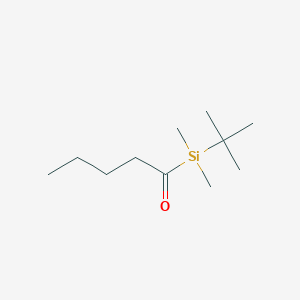
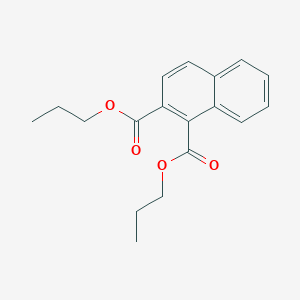
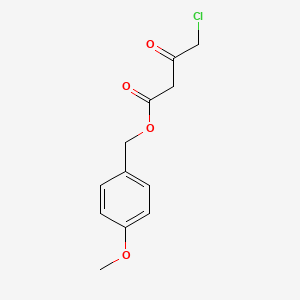

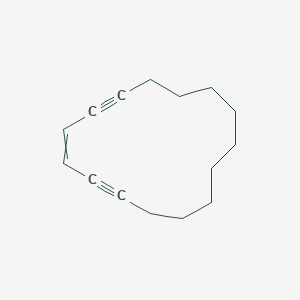
![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
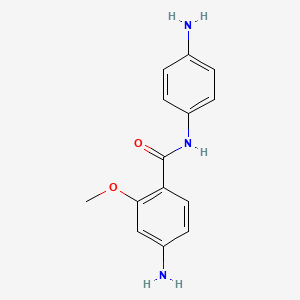
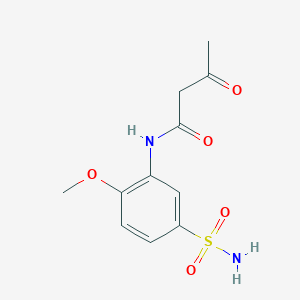
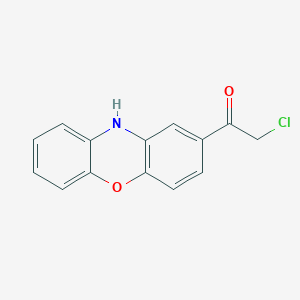
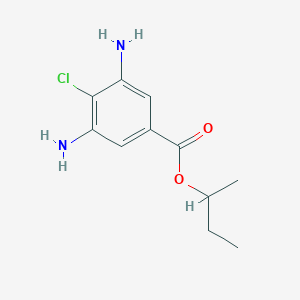
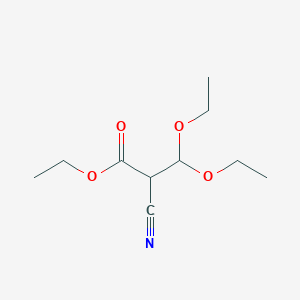
![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
